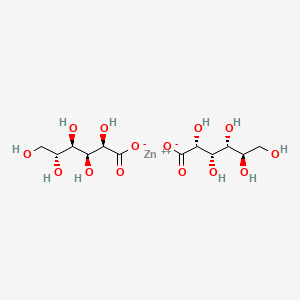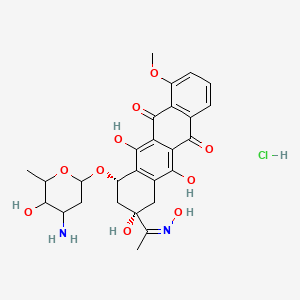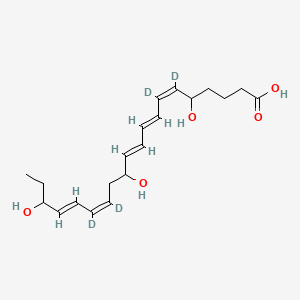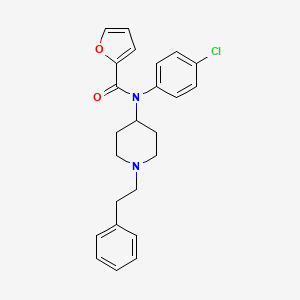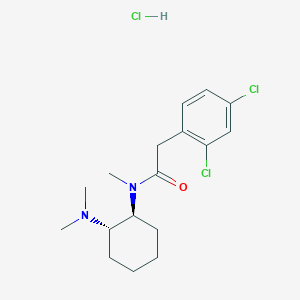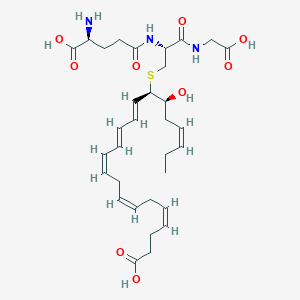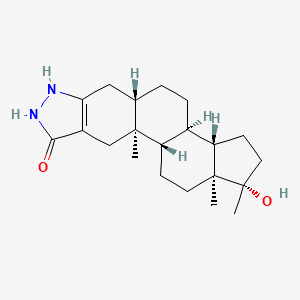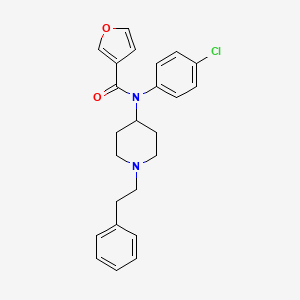![molecular formula C17H24Cl2N2O B10779174 2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide CAS No. 2370977-17-4](/img/structure/B10779174.png)
2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, a cyclohexyl group with a dimethylamino substituent, and a methylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide typically involves the following steps:
Formation of the dichlorophenyl intermediate: The starting material, 2,4-dichlorophenylamine, is reacted with an appropriate acylating agent to form the corresponding acylated intermediate.
Cyclohexylamine derivative synthesis: The cyclohexylamine derivative is synthesized by reacting cyclohexanone with dimethylamine under reductive amination conditions.
Coupling reaction: The dichlorophenyl intermediate is then coupled with the cyclohexylamine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially forming the corresponding amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to receptors or enzymes, thereby modulating their activity. The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, while the dichlorophenyl group may contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-dichlorophenyl)-N-methylacetamide: Lacks the cyclohexyl and dimethylamino groups.
N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide: Lacks the dichlorophenyl group.
2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(methylamino)cyclohexyl]-N-methylacetamide: Has a methylamino group instead of a dimethylamino group.
Uniqueness
The unique combination of the dichlorophenyl group, cyclohexyl group with a dimethylamino substituent, and the methylacetamide moiety in 2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
2370977-17-4 |
|---|---|
Molekularformel |
C17H24Cl2N2O |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C17H24Cl2N2O/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19/h8-9,11,15-16H,4-7,10H2,1-3H3/t15-,16-/m0/s1 |
InChI-Schlüssel |
FKUWIGXXBMULOI-HOTGVXAUSA-N |
Isomerische SMILES |
CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)CC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CN(C)C1CCCCC1N(C)C(=O)CC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


